molecular formula C19H24N2O2 B11516328 N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide

N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide

Cat. No.: B11516328
M. Wt: 312.4 g/mol
InChI Key: BEARBXLNRSDPSM-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes an adamantane core and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of a Schiff base through the condensation of an amine with an aldehyde or ketone. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can convert imines to amines.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity, while the substituted phenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
  • (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE

Uniqueness

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] adamantane-1-carboxylate

InChI

InChI=1S/C19H24N2O2/c1-12-2-4-16(5-3-12)17(20)21-23-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,20,21)

InChI Key

BEARBXLNRSDPSM-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C23CC4CC(C2)CC(C4)C3)/N

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C23CC4CC(C2)CC(C4)C3)N

Origin of Product

United States

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